molecular formula C27H34O4 B14471064 Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol CAS No. 65733-73-5

Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol

Cat. No.: B14471064
CAS No.: 65733-73-5
M. Wt: 422.6 g/mol
InChI Key: KIENFKDSUHRXDC-UHFFFAOYSA-N
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Description

Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is a complex polymeric compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs under acidic or basic conditions, which catalyze the formation of methylene bridges between the phenolic units .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully controlled to ensure the correct molecular weight and polymer structure. The resulting polymer is then purified and processed into various forms, such as sheets, films, or molded products .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the polymer .

Scientific Research Applications

Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol involves the formation of strong covalent bonds between the phenolic units and formaldehyde. These bonds create a highly cross-linked polymer network, which imparts the material with its characteristic strength and stability. The molecular targets and pathways involved in these reactions are primarily the phenolic hydroxyl groups and the methylene bridges formed during polymerization .

Comparison with Similar Compounds

Similar Compounds

    Phenol-formaldehyde resin: A similar polymer but without the 4-(1,1-dimethylpropyl)phenol component.

    Urea-formaldehyde resin: Another formaldehyde-based polymer, but with urea instead of phenol.

    Melamine-formaldehyde resin: Uses melamine as the co-reactant with formaldehyde.

Uniqueness

Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is unique due to the presence of both Bisphenol A and 4-(1,1-dimethylpropyl)phenol in its structure. This combination provides the polymer with enhanced thermal stability and mechanical properties compared to other phenol-formaldehyde resins .

Properties

CAS No.

65733-73-5

Molecular Formula

C27H34O4

Molecular Weight

422.6 g/mol

IUPAC Name

formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C15H16O2.C11H16O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-4-11(2,3)9-5-7-10(12)8-6-9;1-2/h3-10,16-17H,1-2H3;5-8,12H,4H2,1-3H3;1H2

InChI Key

KIENFKDSUHRXDC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O

Related CAS

65733-73-5

Origin of Product

United States

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